molecular formula C22H23N3O B11037005 2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline

2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline

Cat. No.: B11037005
M. Wt: 345.4 g/mol
InChI Key: JLMHFHCNNPUISD-UHFFFAOYSA-N
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Description

2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline is a complex heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple fused rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the synthesis might involve the condensation of an ethoxy-substituted aromatic amine with a methyl-substituted aromatic aldehyde, followed by cyclization and further functionalization steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield various reduced derivatives of the original compound.

Scientific Research Applications

2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its broad spectrum of biological activities.

    Quinazoline: Used in the development of anticancer drugs.

    Pyridoquinazoline: Studied for its potential therapeutic applications.

Uniqueness

2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its ethoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

18-ethoxy-13,13,15-trimethyl-3,10,12-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,14,16,18-octaene

InChI

InChI=1S/C22H23N3O/c1-5-26-15-10-16-14(2)12-22(3,4)25-13-24-19-9-7-6-8-18(19)23-21(24)17(11-15)20(16)25/h6-12H,5,13H2,1-4H3

InChI Key

JLMHFHCNNPUISD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(N3CN4C2=NC5=CC=CC=C54)(C)C)C

Origin of Product

United States

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